N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide
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Overview
Description
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a methoxybenzyl group, a phenylisoxazole ring, and an acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with an acyl chloride.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially converting it to an isoxazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Products may include isoxazoline derivatives.
Substitution: Products may include substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide: can be compared with other acetamide derivatives, such as N-(2-methoxybenzyl)-2-(5-methylisoxazol-3-yl)acetamide or N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)propionamide.
Uniqueness
- The presence of the methoxybenzyl group and the phenylisoxazole ring makes this compound unique in terms of its potential biological activity and chemical reactivity. The specific arrangement of these functional groups can lead to distinct interactions with biological targets and unique chemical properties.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-10-6-5-9-15(17)13-20-19(22)12-16-11-18(24-21-16)14-7-3-2-4-8-14/h2-11H,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVFCJLAVVGMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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